1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)thiourea
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Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)thiourea is a complex organic compound characterized by the presence of trifluoromethyl groups and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)thiourea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,5-bis(trifluoromethyl)phenyl isothiocyanate, which is then reacted with the appropriate amine to form the desired thiourea compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under mild heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)thiourea involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the thiourea moiety can form hydrogen bonds and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)guanidine: Contains a guanidine group instead of thiourea.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)carbamate: Features a carbamate group instead of thiourea.
Uniqueness
The presence of the thiourea moiety in 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)thiourea imparts unique chemical and biological properties, such as enhanced hydrogen bonding capability and potential for forming stable complexes with metal ions. These properties distinguish it from similar compounds and make it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-1,2-diphenylethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F6N3S/c1-34(2)22(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)33-23(35)32-20-14-18(24(26,27)28)13-19(15-20)25(29,30)31/h3-15,21-22H,1-2H3,(H2,32,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOVNMFMGIVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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